molecular formula C5H11N B1588663 (R)-1-Cyclopropylethylamine CAS No. 6240-96-6

(R)-1-Cyclopropylethylamine

Cat. No. B1588663
CAS RN: 6240-96-6
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-SCSAIBSYSA-N
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Description

(R)-1-Cyclopropylethylamine is a chiral amine that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. This compound is also known as (R)-CPEA and has a cyclopropyl group attached to an ethylamine moiety. The chirality of (R)-CPEA makes it a valuable building block for the synthesis of chiral compounds.

Scientific Research Applications

Chiral Anisotropic Reagent in Stereochemistry

(R)-1-Cyclopropylethylamine has been explored for its use as a chiral anisotropic reagent, particularly in determining the absolute configuration of primary amino compounds. This application is significant in stereochemistry, where understanding the spatial arrangement of atoms is crucial. The reagent offers advantages in terms of reactivity, reliability, and effectiveness, as demonstrated in its application to microginin, a peptide produced by cyanobacteria (Harada, Shimizu, & Fujii, 1998).

Homogeneous Catalytic Dehydrogenation

Another application of (R)-1-Cyclopropylethylamine is in the field of catalytic dehydrogenation. Research has investigated its use in the dehydrogenation/dehydrocoupling of amine-borane adducts, showing effectiveness in the formation of cyclic dimers. This process is important in chemical synthesis and industrial applications (Sloan, Clark, & Manners, 2009).

Synthesis of Chiral Cyclopropane Units

The compound is also used in synthesizing chiral cyclopropane units, which are valuable in medicinal chemistry and drug development. The synthesis of conformationally restricted analogues of histamine, using (R)-1-Cyclopropylethylamine, highlights its role in developing biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Asymmetric Synthesis

A notable application is in asymmetric synthesis, where (R)-1-Cyclopropylethylamine is used as a chiral auxiliary. This is crucial in creating enantiomerically pure compounds, which have wide-ranging implications in pharmaceuticals. An example is the synthesis of grenadamide (Green et al., 2005).

DNA Interaction Studies

In medicinal chemistry, (R)-1-Cyclopropylethylamine plays a role in studying DNA interactions, particularly with platinum compounds. This research is vital for understanding the mechanisms of action of various drugs and in developing new therapeutics (Perez et al., 2000).

Synthesis of β-Cyclodextrin Derivatives

The compound is also involved in synthesizing β-cyclodextrin derivatives, useful in developing probes for monitoring cellular pH levels. This application is significant in biochemistry and cellular biology (Hasegawa et al., 2009).

Resolution of Chiral Compounds

It is used in resolving chiral compounds, a crucial step in producing enantiomerically pure substances, which is fundamental in pharmaceutical manufacturing (Sakai et al., 2006).

Cyclometalation Studies

In the field of inorganic chemistry, (R)-1-Cyclopropylethylamine is used in cyclometalation studies with ruthenium, rhodium, and iridium complexes, contributing to the development of new metal-organic frameworks and catalysts (Sortais et al., 2007).

Chiral Auxiliary in Aza-Diels-Alder Reaction

The compound acts as a chiral auxiliary in aza-Diels-Alder reactions, which is a powerful tool in organic synthesis, especially in constructing complex molecular architectures (Bassani et al., 2020).

Enantioselective Catalysis

It is also used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, a process essential for producing chiral alcohols, a key component in various pharmaceuticals (Asami et al., 2015).

Synthesis of Novel Pharmacological Compounds

(R)-1-Cyclopropylethylamine is instrumental in synthesizing novel pharmacological compounds, such as elagolix, a gonadotropin-releasing hormone receptor antagonist used for treating endometriosis (Chen et al., 2008).

Transaminase in Pharmaceutical Synthesis

The role of (R)-1-Cyclopropylethylamine as a substrate for transaminase enzymes is crucial in the pharmaceutical synthesis of specific enantiomers, highlighting its importance in biocatalysis (Hanson et al., 2008).

Total Synthesis of Natural Products

The compound is used in the total synthesis of natural products, such as aloperine. This synthesis demonstrates its utility in creating complex natural molecules for potential therapeutic applications (Brosius, Overman, & Schwink, 1999).

properties

IUPAC Name

(1R)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426811
Record name (R)-1-CYCLOPROPYLETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclopropylethylamine

CAS RN

6240-96-6
Record name (R)-1-CYCLOPROPYLETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Cyclopropylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RL Hanson, BL Davis, Y Chen… - Advanced Synthesis …, 2008 - Wiley Online Library
Screening was carried out to identify strains useful for the preparation of (R)‐1‐cyclopropylethylamine and (R)‐sec‐butylamine by resolution of the racemic amines with an (S)‐specific …
Number of citations: 132 onlinelibrary.wiley.com
TP Tully, R Hanson, SL Goldberg, MA Montana… - 2009 - sim.confex.com
Chiral amines are important as pharmaceutical intermediates. Several bacterial strains possessing the desired transaminase activity were identified for the resolution of racemic amines …
Number of citations: 0 sim.confex.com
RN Patel - Acs Catalysis, 2011 - ACS Publications
Chirality is a key factor for the safety and efficacy of many drug products. The production of single enantiomers of drug intermediates has become increasingly important in the …
Number of citations: 199 pubs.acs.org
RN Patel - Biomolecules, 2013 - mdpi.com
Chirality is a key factor in the safety and efficacy of many drug products and thus the production of single enantiomers of drug intermediates and drugs has become increasingly …
Number of citations: 146 www.mdpi.com
AW Garofalo, M Adler, DL Aubele, EF Brigham… - Bioorganic & medicinal …, 2013 - Elsevier
Mutations in leucine-rich repeat kinase 2 (LRRK2) are associated with familial Parkinson’s disease (PD). The kinase activity of this complex protein is increased by pathogenic mutations…
Number of citations: 41 www.sciencedirect.com
NJ Turner, MD Truppo - Sustainable Catalysis, 2013 - Wiley Online Library
This chapter reviews the use of transaminases, an emerging class of biocatalyst that are finding increased application in the direct conversion of ketones to (chiral) amines. Directed …
Number of citations: 6 onlinelibrary.wiley.com
W Jiang, B Fang - Applied Biochemistry and Biotechnology, 2020 - Springer
The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural …
Number of citations: 39 link.springer.com
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org
C Rausch, A Lerchner, A Schiefner… - … Structure, Function, and …, 2013 - Wiley Online Library
Apart from their crucial role in metabolism, pyridoxal 5′‐phosphate (PLP)‐dependent aminotransferases (ATs) constitute a class of enzymes with increasing application in industrial …
Number of citations: 59 onlinelibrary.wiley.com
SW Han, ES Park, JY Dong… - Advanced Synthesis & …, 2015 - Wiley Online Library
Asymmetric reductive amination of ketones using ω‐transaminases (ω‐TAs) offers a promising alternative to the chemocatalytic synthesis of chiral amines. One fundamental challenge …
Number of citations: 59 onlinelibrary.wiley.com

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